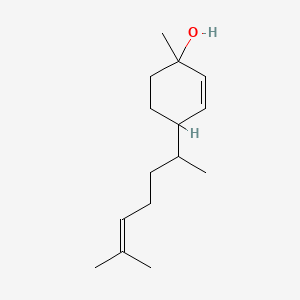

Zingiberenol

Description

Structure

3D Structure

Properties

CAS No. |

58334-55-7 |

|---|---|

Molecular Formula |

C15H26O |

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1R,4R)-1-methyl-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-7-13(3)14-8-10-15(4,16)11-9-14/h6,8,10,13-14,16H,5,7,9,11H2,1-4H3/t13?,14-,15+/m1/s1 |

InChI Key |

VVCHIOKYQRUBED-DMJDIKPUSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC(C=C1)(C)O |

Isomeric SMILES |

CC(CCC=C(C)C)[C@H]1CC[C@@](C=C1)(C)O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC(C=C1)(C)O |

Synonyms |

1,10-bisaboladien-3-ol 1-Methyl-4-(6-methyl-5-hepten-2-yl)-2-cyclohexen-1-ol 2-Cyclohexen-1-ol, 4-(1,5-dimethyl-4-hexen-1-yl)-1-methyl- zingiberenol zingiberenol, cis- zingiberenol, trans- |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Zingiberenol

Elucidation of Precursor Molecules in Zingiberenol Biosynthesis

Sesquiterpenes, including this compound, are derived from the 15-carbon precursor molecule, farnesyl pyrophosphate (FPP). researchgate.net FPP is synthesized from the sequential condensation of IPP and DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS). researchgate.netmdpi.comuniprot.org The cyclization of FPP or a related intermediate, such as the (2Z,6E)-isomer of FPP or the (6R,7S)-bisabolyl cation, is a key step in the formation of the bisabolane (B3257923) skeleton found in this compound and related compounds like α-zingiberene and β-bisabolene. researchgate.netmdpi.com

Characterization of Terpene Synthase Enzymes and Their Role in this compound Formation

Terpene synthases (TPSs) are a diverse class of enzymes responsible for catalyzing the cyclization and rearrangement of isoprenoid pyrophosphates into the vast array of terpene structures. researchgate.netmdpi.com In the context of this compound biosynthesis, specific sesquiterpene synthases act on FPP. While α-zingiberene/β-sesquiphellandrene synthase has been identified and characterized in ginger, which produces related sesquiterpenoids, the specific terpene synthase directly responsible for the formation of this compound from its bisabolane precursor has been less extensively characterized compared to other ginger sesquiterpene synthases. researchgate.netnih.gov However, studies in other organisms, such as stink bugs, have identified terpene synthases involved in the production of this compound or its derivatives, sometimes showing evolutionary relationships to isoprenyl diphosphate (B83284) synthases (IDSs). researchgate.netnih.govresearchgate.netscispace.com The enzymatic mechanism typically involves the ionization of FPP to form a carbocation intermediate, followed by cyclization and subsequent rearrangements or modifications (like hydroxylation) to yield the final product, this compound. researchgate.net Cytochrome P450 enzymes may also be involved in further modifications, such as hydroxylation of zingiberene (B123854) to form this compound. mdpi.commdpi.combiorxiv.org

Genetic and Transcriptomic Regulation of this compound Biosynthetic Genes

The biosynthesis of secondary metabolites, including this compound, is under complex genetic and transcriptomic control. Studies in ginger have utilized transcriptomic analysis to identify genes involved in the biosynthesis of various compounds, although specific studies focusing solely on this compound's genetic regulation are limited. nih.govnih.govplos.org However, research on related sesquiterpenes and other plant species provides insights. Transcriptomic analysis can identify differentially expressed genes (DEGs) in tissues or developmental stages where this compound is produced. nih.govplos.org Transcription factors, such as MYB and bHLH proteins, have been implicated in regulating the expression of genes in secondary metabolite pathways, including those for gingerols in ginger. nih.govmdpi.com Similar regulatory mechanisms likely govern the expression of terpene synthases and other enzymes involved in this compound biosynthesis. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production in Biological Systems

Metabolic engineering offers approaches to enhance the production of valuable natural products like this compound by manipulating the relevant biosynthetic pathways in biological systems. mdpi.com This can involve optimizing the expression of key enzymes, introducing genes from other organisms, or modifying regulatory elements.

In vitro Plant Cell and Tissue Culture Systems for this compound Biosynthesis

In vitro plant cell and tissue culture systems provide controlled environments for studying and potentially enhancing the production of plant secondary metabolites. researchgate.netresearchgate.netmyfoodresearch.comnih.gov While general tissue culture techniques for ginger have been developed for propagation and study of secondary metabolites, specific applications focused solely on maximizing this compound production through these methods are not extensively detailed in the provided search results. researchgate.netmyfoodresearch.comnih.govportal.gov.bd However, plant cell culture can be used to produce bioactive compounds in a sterile and controlled environment, and elicitors can potentially enhance their production. myfoodresearch.com

Heterologous Expression Systems for this compound Biosynthetic Enzymes

Heterologous expression systems, such as bacteria (e.g., Escherichia coli) or yeast (e.g., Saccharomyces cerevisiae), can be engineered to produce specific enzymes or entire biosynthetic pathways from other organisms. mdpi.com This approach allows for the production of compounds that are difficult to obtain through traditional extraction methods or to study the function of specific enzymes in isolation. While the search results mention the use of heterologous expression systems for producing other sesquiterpenes and studying terpene synthases from various sources, including those related to this compound biosynthesis in insects and plants, specific examples of using these systems solely for enhanced this compound production are not prominently featured. mdpi.commdpi.com However, the functional characterization of terpene synthases in heterologous hosts like Nicotiana benthamiana has shown the production of zingiberene and, in some cases, this compound, suggesting the potential of this approach for biosynthesis studies and production. mdpi.com

Chemical Synthesis Methodologies for Zingiberenol and Its Stereoisomers

Semi-synthetic Routes from Related Natural Precursors

Semi-synthetic approaches to zingiberenol involve using naturally occurring compounds with similar structural features as starting materials and performing chemical transformations to obtain the target molecule. This compound is a bisabolene-type sesquiterpene, structurally related to other natural products found in ginger and other organisms, such as zingiberene (B123854), α-curcumene, and β-sesquiphellandrene mdpi.compnas.org. These related sesquiterpenes could potentially serve as precursors for semi-synthesis. For instance, this compound has been identified alongside zingiberene in ginger mdpi.combiorxiv.org. Dehydration of this compound can produce zingiberene researchgate.netnih.gov. This suggests that, in principle, a reverse process or modifications of related natural bisabolene (B7822174) structures could lead to this compound. However, specific detailed semi-synthetic routes to this compound from identified natural precursors were not extensively described in the provided search results.

Chemical Modification, Derivatization, and Analog Development of Zingiberenol

Design and Synthesis of Novel Zingiberenol Derivatives and Analogs

The design and synthesis of novel this compound derivatives and analogs represent a key approach to exploring the therapeutic and biological potential of this compound. While the detailed synthesis of all this compound isomers has not always been explicitly published in every context, synthetic routes for related sesquiterpenes, such as zingiberene (B123854) and sesquipiperitol, provide a foundation for developing methods to modify the this compound scaffold. acs.orgdntb.gov.ua These synthetic strategies can involve various chemical transformations to introduce new functional groups or alter existing ones on the this compound structure.

Drawing inspiration from the chemical modification of other ginger constituents like gingerols and shogaols, researchers can employ techniques such as selective protection, oxidation, and deprotection to generate a range of derivatives. researchgate.net These methods have successfully yielded diverse analogs, including diketones and heterocyclic compounds derived from gingerols. nih.gov Applying similar synthetic methodologies to this compound could lead to derivatives with modifications at the hydroxyl group, the double bonds, or the isoprenoid side chain. Natural examples of this compound derivatives with structural variations exist, such as epoxidized forms that act as aggregation pheromones in certain insects. biorxiv.org Furthermore, the synthesis of specific this compound stereoisomers has been undertaken to elucidate their roles, particularly in insect chemical communication. researchgate.netembrapa.br

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Mechanistic In Vitro Models

Structure-Activity Relationship (SAR) studies are fundamental to deciphering how specific structural features of this compound analogs influence their biological activities. These studies typically involve the synthesis of a series of compounds with systematic structural variations, followed by evaluation in mechanistic in vitro models to understand their interactions at the molecular or cellular level. wm.edunih.gov

Although extensive published SAR studies specifically centered on this compound analogs in mechanistic in vitro models were not predominantly found in the search results, related research on other bioactive compounds from ginger offers valuable insights. For instance, studies on ginger extracts have demonstrated anti-inflammatory effects in cell culture by inhibiting the release of prostaglandins. ausveg.com.au SAR analysis of related phenolic compounds highlighted the importance of factors such as the lipophilicity of the alkyl chain, the position and nature of hydroxyl and carbonyl groups on the side chain, and substitutions on the aromatic ring in determining enzyme inhibitory activity. ausveg.com.au

Applying these SAR principles to this compound derivatives would involve designing analogs with targeted modifications and assessing their activity in relevant in vitro assays. This could include evaluating their effects on specific enzymes, receptors, or signaling pathways relevant to potential applications, such as those involved in antimicrobial or antiviral processes, as suggested by in silico predictions for ginger metabolites. preprints.orgmdpi.com Such studies are crucial for identifying the structural determinants of activity and guiding the design of more potent or selective analogs.

Investigation of Stereoisomeric Forms and Their Differential Biological Activities

This compound contains multiple chiral centers, giving rise to several stereoisomers. Investigations have revealed that these different stereoisomeric forms can exhibit distinct biological activities, particularly in their function as pheromones in the insect world. Specific stereoisomers of this compound have been identified as components of the sex pheromones in different rice stink bug species, including Oebalus poecilus and Tibraca limbativentris. researchgate.netembrapa.br

Studies have focused on synthesizing various diastereoisomers of this compound to determine which specific forms are biologically active. researchgate.netembrapa.br For O. poecilus, the (3R,6R,7S)- isomer of 1,10-bisaboladien-3-ol has been identified as a sex pheromone component. researchgate.net In the case of T. limbativentris, experiments with different groups of this compound stereoisomers indicated that at least one isomer within the (1RS, 4RS, 1′S) group (this compound II) was attractive to females. embrapa.br These findings underscore the critical role of stereochemistry in the biological function of this compound and its derivatives. Techniques like chiral gas chromatography have been employed to determine the absolute configurations of naturally occurring this compound stereoisomers isolated from sources like ginger rhizomes. researchgate.net

Computational Design and Predictive Modeling of this compound Derivatives

Computational approaches offer the ability to efficiently explore a vast chemical space of potential this compound derivatives, allowing researchers to prioritize candidates based on predicted binding affinities to biological targets, as well as estimations of pharmacokinetic properties and potential toxicity. preprints.orgnih.gov Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations can provide detailed insights into how specific structural modifications are likely to impact interactions with biological macromolecules and predict the resulting levels of activity. preprints.orgmdpi.comnih.govresearchgate.netmdpi.com

Mechanistic Studies of Zingiberenol at the Molecular and Cellular Level

Molecular Interactions with Cellular Targets (e.g., Proteins, Enzymes, Receptors)

Studies have explored the molecular interactions of zingiberenol with various cellular targets, including proteins and enzymes, to understand its biological effects. Computational methods, such as molecular docking, have been employed to predict and analyze these interactions.

Ligand-Protein Binding Dynamics and Energetics

Molecular docking studies have investigated the binding affinities and interactions of this compound with specific proteins. For instance, research has explored the potential of this compound as an inhibitor of key viral enzymes like the SARS-CoV-2 main protease (Mpro) and spike receptor-binding domain (RBD), as well as human angiotensin-converting enzyme 2 (ACE2). nih.gov These studies suggest that this compound can interact with crucial amino acid residues within the binding pockets of these proteins. nih.govijnc.ir

One study indicated that this compound demonstrated favorable binding affinities to the SARS-CoV-2 Mpro enzyme, with a reported binding energy of -7.44 Kcal/mol. ijnc.ir This suggests a strong interaction at the molecular level, potentially interfering with enzyme activity. The interaction was observed to involve hydrogen bonding with specific amino acid residues, such as THR190 in the case of SARS-CoV-2 Mpro. ijnc.ir

Another computational analysis investigating potential candidates for Acute Coronary Syndrome medication also included this compound, reporting binding energies with various protein targets. formosapublisher.org These findings, while computational, provide insights into the potential for this compound to bind to and interact with a range of protein targets within biological systems.

| Protein Target | Binding Energy (Kcal/mol) | Interacting Amino Acid Residues (Example: SARS-CoV-2 Mpro) |

| SARS-CoV-2 Mpro | -7.44 ijnc.ir | THR190 ijnc.ir |

| SARS-CoV-2 Spike RBD | Potential interaction nih.gov | Not specified in detail in snippet |

| Human ACE2 | Potential interaction nih.gov | Not specified in detail in snippet |

| HMG-CoA Reductase | Varied (Computational) formosapublisher.org | Not specified in detail in snippet |

| PPAR-γ | Varied (Computational) formosapublisher.org | Not specified in detail in snippet |

| PPAR-α | Varied (Computational) formosapublisher.org | Not specified in detail in snippet |

Modulation of Enzyme Activities and Signaling Pathways (e.g., NF-κB, MAPKs, PI3K/Akt)

While direct studies specifically on this compound's modulation of major signaling pathways like NF-κB, MAPKs, and PI3K/Akt are limited in the provided search results, related ginger compounds, such as gingerols and shogaols, have been shown to influence these pathways. For instance, 6-gingerol (B72531) has been reported to inhibit NF-κB activation, leading to a decrease in pro-inflammatory cytokines. mdpi.comresearchgate.net It has also been shown to block the p38 MAPK-NF-κB signaling pathway. nih.gov Another ginger constituent, 6-shogaol, has been observed to affect NF-κB and MAPK pathways and inhibit cell proliferation through AKT/mTOR inhibition. researchgate.netsemanticscholar.org

Given that this compound is a component of ginger, it is plausible that it may also exert some influence on these or related signaling pathways, potentially through mechanisms similar to those observed for other ginger bioactives. However, specific research detailing this compound's direct impact on NF-κB, MAPKs, or PI3K/Akt was not prominently featured in the search results.

Some studies have explored this compound's potential to inhibit enzymes. As mentioned earlier, computational studies suggest it may act as an inhibitor of viral enzymes like SARS-CoV-2 Mpro. nih.govijnc.ir Additionally, epi-zingiberenol has been reported to inhibit the production of pro-inflammatory enzymes. ontosight.ai

Cellular Processes Modulated by this compound (e.g., Gene Expression, Proteomics, Lipid Metabolism)

Research into the cellular processes modulated directly by this compound is still emerging. While the provided search results highlight the potential of this compound to interact with enzymes and proteins involved in various cellular functions, detailed studies on its direct impact on global cellular processes like gene expression, proteomics, or lipid metabolism were not extensively found.

However, the potential for this compound to influence cellular processes can be inferred from its observed or predicted molecular interactions. For example, if this compound effectively inhibits viral enzymes, it would disrupt the viral replication cycle within infected cells. Its potential interaction with proteins involved in signaling pathways, as suggested by studies on related ginger compounds, could indirectly influence gene expression and other downstream cellular events.

Some studies on other ginger constituents, like alpha-zingiberene, have shown effects on cellular processes such as inducing apoptosis in cancer cells, which involves mitochondrial cytochrome c activation and caspase-3 activation. researchgate.netresearchgate.net While this is not directly about this compound, it illustrates the potential for ginger sesquiterpenes to modulate significant cellular events.

Role of this compound in Inter-Organismal Chemical Communication (e.g., Pheromone Mechanisms in Insects)

This compound plays a significant role in the chemical communication of certain insect species, particularly stink bugs (Pentatomidae), where it functions as a pheromone. researchgate.netresearchgate.netoup.comnih.govscielo.brscielo.brembrapa.brnih.gov

Biosynthesis of this compound in Insect Pheromone Pathways

Insects, unlike plants and microbes which primarily use terpene synthases (TPSs), have evolved different enzymatic mechanisms for terpene pheromone biosynthesis. pnas.org Research suggests that in some stink bugs, enzymes related to isoprenyl diphosphate (B83284) synthases (IDS) are involved in the production of sesquiterpene pheromones like this compound. researchgate.netnih.govpnas.org

Specifically, studies on the harlequin bug (Murgantia histrionica) have identified a trans-IDS-type TPS enzyme that converts (E,E)-farnesyl diphosphate (FDP) to sesquipiperitol, a precursor for their aggregation pheromone. pnas.orgnih.gov Given the similar chemical structures of the aggregation pheromones in different stink bug species, it is hypothesized that related trans-IDS-type TPS enzymes are involved in the biosynthesis of bisabolene-type sesquiterpenes, including this compound, in species like the rice stalk stink bug (Tibraca limbativentris) and the rice stink bug (Oebalus poecilus). pnas.org

The biosynthesis of sesquiterpenes in insects typically starts with farnesyl diphosphate (FDP), a key intermediate in the isoprenoid pathway. nih.govwikipedia.org Enzymes like IDS-like TPS then catalyze the conversion of FDP into various sesquiterpene hydrocarbons or alcohols, which can serve as pheromone components or precursors. researchgate.netnih.govpnas.orgnih.gov The stereochemistry of this compound isomers is crucial for its pheromonal activity, implying that the enzymes involved in its biosynthesis must be stereospecific. scielo.brscielo.br

Olfactory Receptor Interactions and Signaling

As a pheromone, this compound is detected by the olfactory systems of conspecific insects. This process involves the interaction of this compound molecules with olfactory receptors located on the insect's antennae. csic.es The binding of pheromone molecules to these receptors triggers a signaling cascade that leads to a behavioral response, such as attraction. researchgate.netembrapa.brresearchgate.net

In the rice stink bug (Oebalus poecilus) and the rice stalk stink bug (Tibraca limbativentris), this compound has been identified as a male-produced sex or aggregation pheromone that attracts females (and sometimes males). researchgate.netresearchgate.netoup.comnih.govscielo.brscielo.brembrapa.brnih.govresearchgate.net Behavioral assays, such as Y-tube olfactometer tests, have demonstrated the attractiveness of this compound and its specific stereoisomers to these insects. researchgate.netembrapa.brresearchgate.net

The precise mechanisms of how this compound interacts with specific olfactory receptors and the subsequent signaling events at the molecular level in these insects are areas of ongoing research. However, the behavioral responses elicited by this compound clearly indicate specific recognition and signal transduction through the olfactory system.

This compound in Plant Defense Mechanisms and Ecological Interactions

This compound, a sesquiterpene alcohol found notably in ginger (Zingiber officinale), plays a role in the complex defense mechanisms of plants and their ecological interactions. Terpenoids, including sesquiterpenes like this compound, are a diverse group of plant secondary metabolites that serve various functions, such as defense against herbivores and pathogens, and mediating interactions with other organisms interesjournals.orgnih.govmdpi.com.

Research indicates that this compound contributes to the plant's defense strategy through its antimicrobial properties. Studies on ginger essential oil, which contains this compound, have demonstrated activity against certain bacteria and fungi ontosight.aiontosight.ai202.45.146mdpi.comnih.gov. For instance, ginger extract has shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Streptococcus spp., Escherichia coli, Pseudomonas aeruginosa, and Salmonella spp. 202.45.146. While these studies often examine the essential oil or extracts containing a mixture of compounds, the presence of this compound as a component suggests its potential contribution to these observed effects 202.45.146nih.gov.

Furthermore, ginger essential oil and extracts containing this compound have exhibited antifungal activity against plant pathogenic fungi such as Fusarium oxysporum, Alternaria alternata, and Aspergillus flavus ajpp.inmdpi.com. This antifungal activity can help protect plants from infections that cause significant crop losses ajpp.inmdpi.com. The mechanism of action of ginger essential oil against bacteria, for example, has been suggested to involve affecting the cytoplasmic membrane, leading to a loss of integrity and increased permeability researchgate.net.

Beyond direct antimicrobial effects, this compound is also implicated in ecological interactions, particularly with insects. Interestingly, one of the stereoisomers of this compound, (3R,6R,7S)-1,10-bisaboladien-3-ol, has been identified as a male-produced sex pheromone of the rice stink bug, Oebalus poecilus researchgate.netdntb.gov.uausda.govacs.org. This discovery highlights a fascinating aspect of chemical ecology where a compound produced by a plant also serves as a crucial signaling molecule for an insect species, in this case, a pest of rice researchgate.netusda.gov. The presence of this specific this compound stereoisomer in ginger rhizomes suggests that ginger plants could be a potential natural source of this insect pheromone usda.govacs.org. The co-occurrence of identical secondary metabolites in both plants and insects, sometimes with similar functions in defense or attraction, is a subject of ongoing research into the evolutionary and biosynthetic pathways in these different kingdoms researchgate.net.

Volatile organic compounds (VOCs), including terpenoids, are known to play a significant role in plant defense by directly repelling herbivores or pathogens, or indirectly by attracting their natural enemies interesjournals.orgnih.govresearchgate.netfrontiersin.orgjuniperpublishers.com. While the specific repellent or attractant activity of isolated this compound in plant-insect interactions requires further detailed investigation, its presence as a volatile component in ginger essential oil, which has shown insect repellent activity, suggests a potential role in deterring certain insects unimas.myresearchgate.netbibliotekanauki.pl. Studies on ginger essential oil have demonstrated repellent activity against mosquitoes, for instance researchgate.netbibliotekanauki.pl.

Allelopathy, a mechanism where plants release chemicals that influence the growth of other plants, is another ecological interaction where compounds from Zingiber officinale have been studied publiscience.orgwalshmedicalmedia.com. Extracts from different parts of the ginger plant, including the rhizome, have shown inhibitory effects on the germination and early seedling growth of other plants like Vigna radiata and Zea mays publiscience.orgwalshmedicalmedia.com. While these allelopathic effects are attributed to the presence of various allelochemicals, including terpenoids and phenols, the specific contribution of this compound within these complex mixtures would require further targeted research walshmedicalmedia.com.

The production of these secondary metabolites in plants can be influenced by environmental factors and interactions with other organisms, indicating a dynamic aspect of plant defense mechanisms interesjournals.orgnih.gov. The diverse roles of terpenoids in plant defense and ecological interactions underscore their importance in the survival and adaptation of plant species interesjournals.orgmdpi.com.

Here is a summary of research findings related to the antimicrobial activity of ginger extracts which contain this compound:

| Microorganism Tested | Ginger Extract Type | Inhibition Observed | Source |

| Staphylococcus aureus | Ethanol extract | Potent antibacterial activity | 202.45.146 |

| Bacillus subtilis | Ethanol extract | Potent antibacterial activity | 202.45.146 |

| Streptococcus spp. | Ethanol extract | Highest zone of inhibition (22.0 ± 1.1 mm) | 202.45.146 |

| Escherichia coli | Ethanol extract | Potent antibacterial activity | 202.45.146 |

| Pseudomonas aeruginosa | Ethanol extract | Lowest zone of inhibition (11.1 ± 1.7 mm) | 202.45.146 |

| Salmonella spp. | Ethanol extract | Potent antibacterial activity | 202.45.146 |

| Fusarium oxysporum | Ginger oil/extract | Antifungal activity, inhibited growth | ajpp.inmdpi.com |

| Alternaria alternata | Ginger oil/extract | Antifungal activity, inhibited growth | ajpp.in |

| Aspergillus flavus | Ginger oil/extract | Antifungal activity, inhibited growth | ajpp.in |

| Fusarium solani | Rhizome extract | Complete inhibition at 20 mg/mL | mdpi.com |

| Phytophthora parasitica | Essential oils | Antifungal activity (from Zingiberaceae family) | mdpi.com |

This table summarizes findings where ginger extracts or essential oils, known to contain this compound, demonstrated antimicrobial effects against various microorganisms relevant to plant health and defense.

Advanced Analytical Methodologies for Zingiberenol Research

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC-MS)

High-resolution chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are fundamental for separating zingiberenol from complex matrices and subsequently quantifying it.

GC-MS is widely used for the analysis of volatile and semi-volatile compounds like this compound nii.ac.jparabjchem.org. This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. Samples containing this compound, often derived from plant extracts or insect volatile collections, are injected into the GC system, where components are separated based on their boiling points and interaction with the stationary phase nii.ac.jp. The separated compounds then enter the mass spectrometer, which detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns nii.ac.jp. GC-MS analysis has been successfully applied to identify this compound in ginger essential oil and in the volatile profiles of insects nih.govepa.govuitm.edu.my. For instance, GC-MS analysis of ginger essential oil has revealed this compound as one of the components, alongside other terpenes and sesquiterpenes epa.govuitm.edu.mymdpi.com. The method involves specific temperature programming for the GC oven and defined conditions for the mass spectrometer, including ionization mode and voltage nii.ac.jp.

HPLC-MS, on the other hand, is more suitable for less volatile or thermally labile compounds, although GC-MS is frequently reported for this compound analysis nii.ac.jpresearchgate.netnih.gov. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by detection via mass spectrometry researchgate.netnih.gov. While some studies focus on the analysis of other ginger compounds like gingerols and shogaols using HPLC-MS, the principles can be applied to this compound, especially if sample preparation or the matrix necessitates a liquid-based separation researchgate.netnih.gov. HPLC-MS/MS, a more advanced form, offers increased sensitivity and selectivity through tandem mass spectrometry, allowing for the quantitative analysis of target compounds in complex samples researchgate.netnih.govlcms.cz.

Quantitative analysis using these techniques typically involves preparing calibration curves with known concentrations of this compound standards and comparing the peak areas or intensities of the analyte in the samples to the calibration curve nii.ac.jpresearchgate.net. Method validation is crucial to ensure the accuracy, precision, and reliability of the quantitative data researchgate.netnih.gov.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques (e.g., Chiral GC Analysis, Sophisticated NMR, HR-MS)

Beyond basic identification and quantification, advanced spectroscopic techniques are vital for the detailed characterization and structural elucidation of this compound, including the determination of its stereochemistry.

Chiral GC analysis is particularly important for this compound due to the presence of multiple stereoisomers nih.govnih.govresearchgate.netresearchgate.net. This compound has chiral centers, leading to the existence of different enantiomers and diastereomers nih.govresearchgate.net. Chiral GC utilizes a stationary phase that can differentiate between these stereoisomers, allowing for their separation and individual analysis nih.govresearchgate.netresearchgate.net. This technique has been employed to establish the absolute stereochemistry of this compound isomers found in biological samples, such as those from insects nih.govnih.govresearchgate.net. Studies have shown that different stereoisomers of this compound can have varying biological activities, making chiral analysis critical for understanding its functional properties nih.govresearchgate.net. Specific chiral columns and temperature programs are developed to achieve adequate separation of the different this compound stereoisomers researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding of molecules biorxiv.orgnih.gov. Sophisticated NMR techniques, such as 1D (¹H NMR, ¹³C NMR) and 2D NMR (COSY, HSQC, HMBC, NOESY), are used to determine the complete structure of this compound, including the position of atoms and their connectivity nih.govbiorxiv.orgnih.govnih.gov. ¹³C NMR spectra, for instance, have been used to determine the absolute configuration of carbons in this compound nih.gov. While standard NMR can elucidate the planar structure, advanced NMR experiments can provide insights into the molecule's three-dimensional structure and stereochemistry biorxiv.orgresearchgate.net. NMR-based metabolomics can also be used for the analysis of complex extracts containing this compound, offering simultaneous detection of various metabolites nih.gov.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments lcms.czbiorxiv.org. Unlike nominal mass spectrometry, HR-MS can distinguish between compounds with very similar integer masses, providing greater confidence in identification lcms.czmdpi.com. HR-MS, often coupled with chromatography (e.g., GC-HRMS or LC-HRMS), is used for confirming the molecular formula of this compound and for identifying related compounds or metabolites lcms.czbiorxiv.org. This technique is particularly useful in complex matrices where accurate mass information is crucial for unambiguous identification lcms.czmdpi.com.

Development of Quantitative Analytical Assays for Biological Matrices (Research Applications)

Developing quantitative analytical assays for this compound in biological matrices (such as insect extracts or potentially biological fluids in research studies) presents specific challenges due to the complexity of the matrix and potentially low concentrations of the analyte. These assays are crucial for research applications, such as studying the biosynthesis, metabolism, or ecological roles of this compound.

The development process typically involves several steps:

Sample Preparation: Biological matrices require extensive sample preparation to isolate this compound and remove interfering substances. This can involve extraction techniques such as liquid-liquid extraction, solid-phase extraction, or techniques tailored for volatile collection, such as aeration nih.govnih.govresearchgate.net. The goal is to obtain a clean extract enriched in this compound.

Chromatographic Separation: High-resolution chromatography, as discussed in Section 6.1, is essential to separate this compound from other components in the biological extract. The choice of chromatographic method (GC or HPLC) depends on the volatility and stability of this compound in the prepared sample.

Detection and Quantification: Mass spectrometry is the preferred detection method for quantitative analysis in biological matrices due to its sensitivity and selectivity. GC-MS or LC-MS/MS operating in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes are commonly used to enhance sensitivity and minimize matrix effects researchgate.netnih.gov.

Method Validation: Rigorous validation of the quantitative assay is necessary to ensure its reliability for analyzing biological samples. This includes assessing parameters such as sensitivity (limit of detection and limit of quantification), linearity, accuracy, precision, recovery, and matrix effects.

Application in Research: Once validated, these assays can be applied to quantify this compound levels in various biological samples. For example, quantitative GC-MS has been used to determine the amounts of this compound isomers produced by insects nih.gov. Such data is vital for understanding the compound's role in biological processes.

While the provided search results highlight the identification and stereochemical analysis of this compound in biological contexts, specific detailed protocols for quantitative analysis in biological matrices for broader research applications (beyond identification in insect extracts) would require further targeted literature search. However, the principles of quantitative analysis using GC-MS and LC-MS/MS, as described for other compounds in complex matrices, are directly applicable researchgate.netnih.govlcms.cz.

Microfluidic and Miniaturized Analytical Platforms for this compound Analysis

The trend towards miniaturization in analytical chemistry aims to reduce sample and solvent consumption, decrease analysis time, and enable portable or high-throughput analysis nih.govmdpi.comdrawellanalytical.com. While specific examples of microfluidic or miniaturized platforms solely for this compound analysis are not prominently detailed in the provided search results, the general principles and advancements in this field are relevant for future research on this compound.

Microfluidic devices integrate multiple laboratory functions onto a single chip, often involving channels with dimensions in the micrometer range nih.govmdpi.com. These platforms can potentially incorporate steps like sample preparation (e.g., extraction, cleanup), chromatographic separation, and detection mdpi.com. Miniaturized GC systems, for instance, are being developed, offering advantages such as portability and faster analysis times drawellanalytical.com. Integrating a miniaturized GC with a compact mass spectrometer could potentially create a portable system for on-site analysis of volatile compounds like this compound in various matrices.

Miniaturized analytical systems offer several potential benefits for this compound research:

Reduced Sample Volume: Useful when only limited amounts of biological samples are available.

Faster Analysis: Shorter diffusion distances and higher surface-area-to-volume ratios can lead to quicker separations and reactions.

Portability: Enables analysis outside of a traditional laboratory setting, potentially useful for ecological studies involving insect pheromones or field analysis of plant extracts.

Lower Solvent Consumption: More environmentally friendly and cost-effective.

Computational and Theoretical Studies on Zingiberenol

Molecular Docking and Dynamics Simulations for Target Identification

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding affinity and interaction modes of a molecule, such as Zingiberenol, with biological targets, primarily proteins. These methods are instrumental in identifying potential therapeutic targets and understanding the molecular basis of observed biological effects.

Studies have utilized molecular docking to evaluate the potential of this compound as an inhibitor against various protein targets. For instance, this compound has been highlighted as a potential inhibitor for key proteins of SARS-CoV-2, including the main protease (Mpro), spike receptor-binding domain (RBD), and human angiotensin-converting enzyme 2 (ACE2). nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netijnc.ir Docking analyses have indicated that this compound can bind to the SARS-CoV-2 Mpro, an enzyme crucial for viral replication. researchgate.netijnc.ir Specifically, it has shown lower binding energies compared to certain benchmark antivirals, suggesting potentially higher inhibitory binding affinities. ijnc.irmdpi.com For example, one study reported a docking binding energy of -7.44 Kcal/mol for this compound with SARS-CoV-2 Mpro. ijnc.ir

Beyond antiviral targets, molecular docking has also been applied to investigate the interactions of ginger compounds, including this compound, with other proteins. While some studies have focused on other ginger constituents like gingerol and shogaol in the context of targets like mushroom tyrosinase or proteins involved in angiogenesis and lymphangiogenesis, the principles of these docking studies are applicable to this compound as well. jcsp.org.pkccsenet.org Molecular dynamics simulations further extend docking studies by providing information on the stability of the ligand-protein complex over time, offering a more dynamic view of the interaction. nih.govresearchgate.netnih.gov Although a study specifically selected (6)-gingerdiacetate for detailed molecular dynamics simulations against SARS-CoV-2 targets due to its favorable interactions, this compound was initially identified as a potential inhibitor through docking in the same study. nih.govresearchgate.netresearchgate.net Molecular dynamics simulations can assess the structural stability of protein-ligand complexes by analyzing parameters such as root mean square deviation (RMSD) and radius of gyration (Rg). nih.govresearchgate.netnih.gov

Computational approaches, including molecular docking and dynamics, contribute significantly to the identification and validation of potential drug targets. ucl.ac.ukardigen.comresearchgate.netaxcelead-us.com

Here is an example of how docking data might be presented (illustrative based on search results, specific this compound data points are limited but general findings are described):

Table 1: Illustrative Molecular Docking Results of this compound with Selected Protein Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Reference |

| SARS-CoV-2 Mpro (e.g., 6LU7) | -7.44 | HIS163, ASN142, ASP187, TYR54, HIS41 (Illustrative based on similar compounds) | ijnc.ir |

| SARS-CoV-2 RBD | Potential interaction | Not specifically detailed for this compound in search results | nih.govresearchgate.netresearchgate.net |

| Human ACE2 | Potential interaction | Not specifically detailed for this compound in search results | nih.govresearchgate.netresearchgate.net |

(Note: This table is illustrative. Specific interacting residues for this compound with SARS-CoV-2 targets were not explicitly detailed in the provided search snippets, but interactions of ginger compounds with Mpro are mentioned.) researchgate.netijnc.ir

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and reaction pathways.

While specific detailed quantum chemical calculations focused solely on the electronic structure and reactivity of this compound were not extensively detailed in the provided search results, the application of these methods to other ginger compounds highlights their relevance. For instance, quantum chemical calculations have been applied to 6-gingerol (B72531) to determine its highest occupied molecular orbital energy (EHOMO) and lowest unoccupied molecular orbital energy (ELUMO), providing insights into its electronic properties and potential reactivity. nih.gov EHOMO and ELUMO are important indicators of a molecule's ability to donate or accept electrons, respectively, which are crucial aspects of its reactivity. nih.govrsdjournal.org

Quantum chemical calculations are fundamental in understanding chemical behavior from a first-principles perspective, allowing for the speculative study of systems and providing reliable qualitative data. rsdjournal.orgornl.govaspbs.com They are used to predict behaviors in chemistry and molecular physics, offering accurate data on molecular systems and allowing for the study of reaction mechanisms that may be difficult to investigate experimentally. rsdjournal.orgrsc.org Density Functional Theory (DFT) is a widely used quantum chemical method for studying electronic structure and reactivity. rsdjournal.orgaspbs.commpg.de

Applying these methods to this compound would involve calculating its optimized molecular geometry, charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO). These calculations can help predict how this compound might react with other molecules or interact with biological environments based on its electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activities. By identifying the key molecular descriptors that influence activity, QSAR can provide mechanistic insights and guide the design of new compounds with improved properties. mdpi.comnih.govuni-bonn.de

QSAR modeling involves developing mathematical models that link structural features or physicochemical properties (descriptors) of molecules to their observed biological activity. uni-bonn.de These models can then be used to predict the activity of new, untested compounds. uni-bonn.de While the provided search results mention QSAR modeling in the context of computational drug discovery and for other ginger compounds or related natural products, specific QSAR studies focused exclusively on this compound were not prominently featured. mdpi.comnih.govmdpi.comnih.govbiointerfaceresearch.comemanresearch.org

However, the principles of QSAR are directly applicable to this compound. By studying a series of this compound analogs or related sesquiterpenes with known activities, QSAR models could be developed to understand which structural features of this compound are important for its observed biological effects, such as anti-inflammatory or antimicrobial activity. ontosight.ai This could involve calculating various molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties, topological indices) and correlating them with activity data using statistical methods or machine learning techniques. mdpi.comnih.gov

QSAR modeling can provide valuable mechanistic insights by highlighting the structural requirements for activity and can be used for predictive descriptor-based screening strategies. mdpi.commdpi.comnih.gov

De Novo Design and Virtual Screening of this compound Analogs

De novo design and virtual screening are computational approaches used in drug discovery to identify novel potential drug candidates. De novo design aims to construct new molecular structures from scratch based on desired properties or interactions with a target, while virtual screening involves computationally evaluating large libraries of existing compounds to identify those likely to bind to a target. researchgate.netosti.govmdpi.comresearchgate.netnih.govrsc.org

De novo design algorithms build compounds to complement a target receptor, aiming for molecules with specific shape and chemical properties that facilitate binding. osti.gov This process can start from identifying interaction points in a target site and sequentially adding building blocks. osti.gov While the search results mention "SAR - Denovo molecule design" in the context of this compound's properties and potential uses, specific studies detailing the de novo design of this compound analogs were not found. ontosight.ai However, the concept is applicable; computational methods could be used to design novel molecules structurally related to this compound with potentially enhanced or altered biological activities by modifying its core structure or adding functional groups.

Virtual screening involves computationally filtering large databases of compounds to identify potential hits based on criteria such as predicted binding affinity to a target protein. mdpi.comresearchgate.net This can be structure-based, using the 3D structure of the target, or ligand-based, using the properties of known active compounds. mdpi.comresearchgate.net this compound itself has been identified as a potential inhibitor of SARS-CoV-2 proteins through docking-based virtual screening approaches evaluating compounds from natural sources. researchgate.netijnc.ir Virtual screening can effectively reduce the number of compounds to be experimentally tested, accelerating the discovery process. mdpi.com

The combination of de novo design and virtual screening, potentially using this compound as a starting point or template, could lead to the identification or creation of novel compounds with desirable properties for various applications. researchgate.net

Non Clinical Applications and Translational Research Tools of Zingiberenol

Zingiberenol as a Chemical Probe for Fundamental Biological Research

Chemical probes are defined as cell-active, selective small molecules utilized as research tools to investigate and decipher the biological function of specific targets, typically proteins eubopen.orgchemicalprobes.orgicr.ac.uknih.gov. They are valuable assets in phenotypic assays and can serve as starting points in medicinal chemistry endeavors eubopen.orgchemicalprobes.org. The strategic use of high-quality chemical probes is considered crucial for perturbing target proteins within biological systems, thereby helping to elucidate their roles in both healthy and diseased states and to validate potential new drug targets chemicalprobes.orgicr.ac.uknih.gov. Using poorly characterized or low-quality compounds as probes can lead to misleading experimental outcomes chemicalprobes.orgnih.gov. While the concept of chemical probes is well-established and their importance in generating meaningful biological data is recognized nih.gov, current readily available information does not explicitly detail the established use of this compound as a standardized chemical probe for a specific biological target. Although one snippet mentions "this compound in" alongside "Chemical Biological and Physical Sciences" and "diameter probe," the context does not clearly indicate its application as a defined chemical probe tool researchgate.net. Research into the biological activities of this compound, such as its identification as a pheromone component, contributes to fundamental biological understanding usda.gov, but this differs from its use as a tool to specifically modulate a protein target's function in research.

Potential as a Precursor in Organic Synthesis (e.g., other Terpenoids)

This compound is a sesquiterpene alcohol, a class of terpenoids containing 15 carbon atoms, formed from three isoprene (B109036) units ctdbase.orgusda.gov. The biosynthesis of terpenoids is a complex process involving the condensation of the C5 precursors, IPP and DMAPP, catalyzed by prenyltransferases to form larger units like geranyl diphosphate (B83284) (GPP, C10) and farnesyl diphosphate (FPP, C15) mdpi.compressbooks.pubbeilstein-journals.org. Terpene synthases then convert these acyclic diphosphates into the diverse array of cyclic and acyclic terpenoid structures mdpi.combeilstein-journals.org. Sesquiterpenoids, specifically, are derived from FPP, primarily through the mevalonate (B85504) pathway mdpi.compressbooks.pubscribd.com. While this compound is a product within this complex biosynthetic network, its direct use as a precursor in the organic synthesis of other specific terpenoids in a laboratory setting is not prominently described in the provided search results. The literature focuses more on the biosynthesis of terpenoids from fundamental precursors like IPP and DMAPP, highlighting the enzymatic pathways and intermediates involved in generating compounds like sesquiterpenes mdpi.compressbooks.pubscribd.combeilstein-journals.org. Further research might explore chemical transformations of this compound to yield novel or related terpenoid structures.

Applications in Agricultural Science (e.g., Insect Control, Plant Protection)

Compounds derived from ginger (Zingiber officinale), including this compound, have demonstrated significant potential in agricultural science, particularly in the realm of insect control and plant protection arphahub.comresearchgate.netresearchgate.net. Ginger extracts and their bioactive constituents, such as gingerol, shogaol, and zingiberene (B123854), have shown efficacy against a broad spectrum of insect pests, offering a natural alternative to synthetic chemical pesticides researchgate.net. These natural compounds can exert their effects through various mechanisms, including disrupting the insect nervous system, inhibiting digestive enzymes, and interfering with growth and reproduction researchgate.net.

The use of ginger-based formulations is considered an eco-friendly approach within integrated pest management strategies due to their natural origin, biodegradability, and lower toxicity to non-target organisms and the environment compared to conventional synthetic chemicals arphahub.comresearchgate.netresearchgate.net. Studies have indicated the effectiveness of ginger extracts against pests such as okra flea beetles (Podagrica uniforma and Nisotra sjostedti) and cowpea bruchid (Callosobruchus maculatus) researchgate.net.

Notably, one of the this compound isomers isolated from ginger rhizomes, specifically (3R,6R,7S)-1,10-bisaboladien-3-ol, has been identified as a male-produced sex pheromone of the rice stink bug (Oebalus poecilus) usda.gov. This finding is significant as it suggests that ginger could serve as a potential natural source for this pheromone, which can be utilized in traps for monitoring rice stink bug populations and implementing biological control strategies against this important rice pest usda.gov. The development of innovative formulation techniques, such as nanoemulsions and microencapsulation, is being explored to enhance the stability, efficacy, and targeted delivery of botanical insecticides derived from sources like ginger essential oils researchgate.net.

Future Research Directions and Unaddressed Challenges in Zingiberenol Science

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of terpenes, including sesquiterpenoids like Zingiberenol, involves complex enzymatic pathways. While general pathways for terpene biosynthesis from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are known, the specific enzymes and intricate regulatory mechanisms leading to the diverse array of sesquiterpenoids found in plants like ginger are not fully elucidated. Future research needs to focus on the identification and characterization of novel terpene synthases (TPSs) and other enzymes, such as cytochrome P450s, that are specifically involved in the late-stage modifications and cyclizations leading to this compound isomers. researchgate.netdergipark.org.tr Understanding the genes encoding these enzymes and their expression patterns in different tissues and developmental stages of this compound-producing plants is crucial. dergipark.org.trnih.gov Challenges include the potential for functional redundancy among enzymes, the complexity of plant genomes, and the difficulty in isolating and characterizing low-abundance or transient enzymatic intermediates. Research into terpene biosynthesis in other organisms producing this compound, such as insects where it can act as a pheromone, may also reveal convergent or distinct enzymatic strategies. researchgate.netdntb.gov.ua

Development of Novel Stereoselective Synthetic Methodologies

This compound exists in multiple stereoisomeric forms, and the biological activity or properties of each isomer can vary significantly. researchgate.netoup.com Achieving the stereoselective synthesis of specific this compound isomers in high yield and purity remains a considerable challenge in organic chemistry. While some progress has been made using approaches like stereoselective anti-SN2′ substitutions with organometallic reagents, the development of more efficient, cost-effective, and environmentally benign synthetic methodologies is needed. thieme-connect.comresearchgate.net Future research should explore novel catalytic systems, asymmetric synthesis strategies, and biocatalytic approaches utilizing enzymes identified from biosynthetic studies (as discussed in 9.1) to control the stereochemistry of the resulting this compound isomers. uni-muenchen.de Scaling up these stereoselective syntheses for potential industrial applications also presents engineering challenges. researchgate.net

Comprehensive Characterization of Novel Mechanistic Targets

While ginger extracts and some of their components, including sesquiterpenoids, have been associated with various biological activities such as anti-inflammatory, antioxidant, and antimicrobial effects, the specific molecular targets and mechanisms of action of this compound itself are not comprehensively characterized. researchgate.netmdpi.commdpi.comarccjournals.commicrobiologyjournal.orgcgcijctr.comresearchgate.netayurvedjournal.comresearchgate.net Future research should aim to identify and validate the direct protein or cellular targets with which this compound interacts. This could involve a combination of in silico predictions, in vitro binding assays, and cell-based experiments. Understanding the precise molecular pathways influenced by this compound is essential for evaluating its potential applications and distinguishing its effects from those of other compounds present in natural sources. researchgate.net Challenges include the relatively low abundance of this compound in some sources compared to other ginger compounds and the need for highly specific and sensitive assays to study its interactions.

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic understanding of this compound's role in biological systems, whether in the producing organism or in systems it interacts with, requires the integration of data from multiple "omics" layers. Future research should leverage multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics data, to gain a systems-level perspective. frontiersin.orgnih.govbrjac.com.bromicscouts.comuu.nl For instance, in plants, this could involve correlating gene expression profiles of biosynthetic enzymes with the accumulation of this compound and other metabolites under different environmental conditions. In studies investigating the effects of this compound on biological systems, multi-omics could reveal widespread changes in gene expression, protein levels, and metabolic profiles, providing a more complete picture of its impact. frontiersin.org Challenges lie in the computational and statistical methods required to integrate and interpret large, disparate multi-omics datasets. nih.govbrjac.com.br

Sustainable Production and Biorefinery Approaches for this compound

The increasing demand for natural products necessitates the development of sustainable production methods. For this compound, this involves exploring sustainable cultivation practices for high-yielding plant varieties or developing alternative production methods like microbial fermentation or cell culture. marineagronomy.orgmdpi.com Biorefinery approaches, which aim to utilize the entire biomass feedstock to produce multiple valuable products with minimal waste, offer a promising avenue for the sustainable production of this compound. marineagronomy.orgmdpi.commdpi.comrsc.orgunisi.it Future research should focus on integrating this compound extraction and purification into comprehensive biorefinery schemes that also valorize other components of the biomass, such as fibers or other bioactive compounds. mdpi.commdpi.com Optimizing extraction techniques for efficiency and environmental friendliness is also a key challenge.

Q & A

Q. What are the most reliable analytical methods for identifying and isolating Zingiberenol in plant extracts?

Methodological Answer: this compound identification typically involves gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling, coupled with nuclear magnetic resonance (NMR) for structural confirmation. Isolation often employs column chromatography with silica gel or preparative HPLC, optimized using polarity gradients. Purity validation requires ≥95% purity via HPLC-UV or GC-FID, referencing retention indices against authenticated standards .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

Methodological Answer: Synthesis optimization should focus on catalytic efficiency (e.g., terpene synthase enzymes or Lewis acid catalysts) and solvent systems (e.g., hexane/ethyl acetate for biphasic reactions). Reaction parameters (temperature, pH, substrate concentration) should be systematically varied using factorial design experiments. Quantify yield improvements via GC-MS or HPLC, and validate stereochemical outcomes with chiral column chromatography or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What experimental designs are recommended for studying this compound’s biosynthetic pathways in planta?

Methodological Answer: Use isotope-labeled precursors (e.g., ¹³C-glucose) in tracer studies to map metabolic flux. Combine gene silencing (RNAi or CRISPR) with heterologous expression in model systems (e.g., Nicotiana benthamiana) to validate enzyme function. Multi-omics integration (transcriptomics, proteomics, metabolomics) is critical for pathway elucidation. Ensure reproducibility by triplicate biological replicates and orthogonal validation (e.g., enzyme assays) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer: Conduct comparative meta-analyses of bioassay conditions (e.g., cell lines, dosage, exposure time). Evaluate solvent interference (e.g., DMSO cytotoxicity) and purity thresholds. Use standardized positive controls (e.g., quercetin for antioxidant assays) and validate findings across independent labs. Statistical tools like Bland-Altman plots can identify systematic biases .

Q. What methodologies are suitable for investigating this compound’s ecological roles in plant-insect interactions?

Methodological Answer: Design field experiments with controlled insect herbivory and this compound application (e.g., foliar sprays). Quantify emission dynamics via headspace collection and TD-GC-MS. Behavioral assays (Y-tube olfactometers) and electrophysiological recordings (GC-EAD) can link compound presence to insect response. Replicate studies across geographic populations to assess ecological variability .

Q. How can researchers resolve stability challenges in this compound during long-term storage?

Methodological Answer: Test degradation kinetics under varying conditions (temperature, light, humidity) using accelerated stability protocols (ICH Q1A guidelines). Stabilizers like antioxidants (BHT) or cryopreservation in inert atmospheres (argon) may extend shelf life. Monitor degradation products via LC-MS/MS and validate bioactivity retention through dose-response assays .

Q. What criteria should guide the validation of this compound-specific analytical methods?

Methodological Answer: Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.995), precision (RSD ≤ 5%), accuracy (spiked recovery 90–110%), and robustness (pH/temperature variations). Include limit of detection (LOD) and quantification (LOQ) calculations. Cross-validate with orthogonal methods (e.g., NMR vs. LC-MS) and inter-laboratory comparisons .

Data Presentation and Reproducibility

Q. How should this compound researchers structure supplementary data to enhance reproducibility?

Methodological Answer: Provide raw chromatograms, spectral data (NMR/IR/MS), and annotated scripts for statistical analyses (R/Python). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset deposition in repositories like Zenodo or ChEMBL. Include step-by-step protocols for critical steps (e.g., enzyme purification) and negative controls .

Q. What strategies are effective for reconciling conflicting spectroscopic data in this compound characterization?

Methodological Answer: Reanalyze disputed samples with high-field NMR (≥600 MHz) and HRMS (resolution > 30,000). Compare with computational predictions (DFT for NMR shifts; in silico MS fragmentation). Collaborative inter-laboratory studies and third-party reference standards can resolve discrepancies .

Ethical and Literature Review Considerations

Q. How can researchers ensure ethical compliance when studying this compound’s pharmacological potential?

Methodological Answer: Adhere to Nagoya Protocol for plant material sourcing and institutional IRB approval for animal/human cell studies. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design preclinical trials. Disclose conflicts of interest and negative results to avoid publication bias .

Q. Note for Researchers :

- Data Tables should compare synthesis yields, spectroscopic benchmarks, or bioactivity IC₅₀ values across studies.

- Citations must prioritize peer-reviewed journals over preprint platforms, with DOI links for transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.